Cas no 1796945-60-2 (3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide)

3-(3-Chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a specialized sulfonamide-based compound with a unique structural framework combining chlorobenzenesulfonamide and thiazolyl-pyrrolidine moieties. Its design suggests potential applications in medicinal chemistry, particularly as a targeted inhibitor or modulator due to its sulfonamide and heterocyclic functionalities. The compound's chlorophenyl group may enhance binding affinity, while the thiazole-pyrrolidine segment could contribute to metabolic stability and selectivity. This structure offers versatility for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its physicochemical properties may support favorable pharmacokinetic profiles in therapeutic development.
3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide structure
1796945-60-2 structure
Product Name:3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
CAS No:1796945-60-2
MF:C16H19ClN4O3S2
MW:414.930059671402
CID:5370101
Update Time:2025-05-21

3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-[[(3-Chlorophenyl)sulfonyl]amino]-N-[1-(2-thiazolyl)-3-pyrrolidinyl]propanamide
    • 3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
    • Inchi: 1S/C16H19ClN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22)
    • InChI Key: BMCMLYVRLQZIMM-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=NC=CS2)C1)(=O)CCNS(C1=CC=CC(Cl)=C1)(=O)=O

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.15±0.50(Predicted)

3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide Pricemore >>

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Additional information on 3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

3-(3-Chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

The compound 3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS No. 1796945-60-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a sulfonamide group, a pyrrolidine ring, and a thiazole moiety. These structural features contribute to its unique chemical properties and make it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres of carboxylic acids. The presence of the sulfonamide group in this compound suggests potential applications in the development of enzyme inhibitors or receptor antagonists. Additionally, the thiazole ring is known for its versatility in medicinal chemistry, often contributing to improved pharmacokinetic profiles and enhanced biological activity.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the sulfonamide precursor. The introduction of the thiazole moiety is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry principles to minimize environmental impact.

In terms of biological activity, 3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has shown promising results in preliminary assays targeting kinase enzymes. Its ability to inhibit specific kinases makes it a potential candidate for the development of anticancer agents. Furthermore, the compound's structural flexibility allows for modifications that could enhance its selectivity and reduce off-target effects, which are critical factors in drug discovery.

From an analytical perspective, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational dynamics. Computational studies have also been conducted to predict its binding affinity to various protein targets, further supporting its potential as a therapeutic agent.

Looking ahead, ongoing research is focused on exploring the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is essential for determining its suitability as a drug candidate. Additionally, efforts are being made to investigate its toxicity profile to ensure safety for potential clinical applications.

In conclusion, 3-(3-chlorobenzenesulfonamido)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS No. 1796945-60-2) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a promising candidate for future drug development initiatives.

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